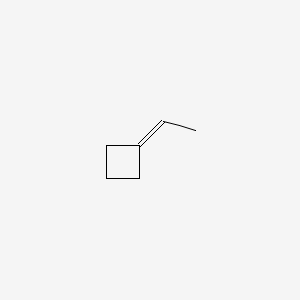

Ethylidenecyclobutane

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1528-21-8 |

|---|---|

Formule moléculaire |

C6H10 |

Poids moléculaire |

82.14 g/mol |

Nom IUPAC |

ethylidenecyclobutane |

InChI |

InChI=1S/C6H10/c1-2-6-4-3-5-6/h2H,3-5H2,1H3 |

Clé InChI |

FYHISAJRLZLAQP-UHFFFAOYSA-N |

SMILES canonique |

CC=C1CCC1 |

Origine du produit |

United States |

Synthetic Methodologies for Ethylidenecyclobutane and Its Analogs

Classical Synthetic Routes: Historical Perspectives and Refinements

The initial preparations of ethylidenecyclobutane were marked by the use of reactive organometallic species and harsh reaction conditions. These early methods, while foundational, presented significant challenges in terms of safety and yield.

Zinc-mediated Approaches and their Limitations

One of the earliest documented syntheses of ethylidenecyclobutane involved a zinc-mediated reaction. nih.govacs.org This classical approach utilized 1,1,1-tris-(bromomethyl)-propane as a key precursor. The synthesis of this starting material, however, involved the reaction of 1,1,1-tris-(hydroxymethyl)-propane with phosphorus tribromide, a process noted to be exceedingly hazardous. nih.govacs.org Reports have detailed incidents of fires in the effluent gases and the formation of precipitates that could ignite spontaneously in the air, making this route unsuitable for large-scale laboratory preparations. nih.govacs.org

Improved and Alternative Synthetic Pathways

Recognizing the significant drawbacks of the initial zinc-mediated route, researchers developed improved and safer synthetic pathways. A notable refinement involves the use of 1,1,1-tris-(p-tosyloxymethyl)-propane as an alternative to the hazardous brominated precursor. acs.org This tosylated intermediate can be prepared in excellent yield (84.5%) by treating 1,1,1-tris-(hydroxymethyl)-propane with p-toluenesulfonyl chloride. acs.org

Another approach to the synthesis of ethylidenecyclobutane involves the reaction of cyclobutanone (B123998) with methylene (B1212753) iodide in the presence of a zinc-copper couple, followed by dehydration of the resulting alcohol. researchgate.net This method provides an alternative entry point to the ethylidenecyclobutane skeleton, avoiding the use of the tris-substituted propane (B168953) derivatives.

Advanced Strategies for Ethylidenecyclobutane Construction

More contemporary approaches to the synthesis of ethylidenecyclobutane and its derivatives have focused on enhancing stereoselectivity and employing novel precursors and reaction conditions to improve efficiency and expand the scope of accessible structures.

Stereoselective Synthesis of Ethylidenecyclobutane Derivatives

The development of stereoselective methods for the synthesis of substituted cyclobutanes has been an area of active research. A significant advancement in this domain is the stereospecific synthesis of enantioenriched alkylidenecyclobutanones, which serve as key precursors to chiral ethylidenecyclobutane derivatives. nih.govchemrxiv.orgchemrxiv.org This method utilizes 1-sulfonylcyclopropanols as efficient cyclopropanone (B1606653) equivalents in a formal vinylidene insertion process. nih.govchemrxiv.orgchemrxiv.org The reaction sequence involves the addition of an alkenyl-Grignard reagent to the 1-sulfonylcyclopropanol, generating an alkenylcyclopropanol. nih.govchemrxiv.orgchemrxiv.org Electrophilic activation of this intermediate with N-bromosuccinimide (NBS) triggers a regio- and stereospecific 1,2-migration, leading to the formation of alkylidenecyclobutanones after elimination. nih.govchemrxiv.orgchemrxiv.org This strategy allows for the creation of all-carbon quaternary stereocenters with high enantiomeric excess. acs.org

Another strategy for the stereoselective preparation of densely functionalized cyclobutanes involves the photoisomerization of 1,2-azaborines to their Dewar isomers, which can then be converted to cis-aminoborylated cyclobutanes. acs.org While not directly yielding ethylidenecyclobutanes, this method provides a pathway to highly substituted cyclobutane (B1203170) cores that could potentially be elaborated to the target structures. Furthermore, the stereospecific synthesis of cyclobutanes via the ring contraction of pyrrolidines using iodonitrene chemistry has been reported, offering another avenue to stereocontrolled cyclobutane synthesis. nih.gov

Novel Precursors and Reaction Conditions in Cyclobutane Synthesis

The exploration of novel precursors and reaction conditions has led to more efficient and atom-economical methods for constructing the cyclobutane ring. A notable example is the Lewis acid-catalyzed yne-carbonyl metathesis of ynamides and cyclobutanones. researchgate.net This strategy provides a facile synthesis of functionalized alkylidenecyclobutanes under mild reaction conditions. researchgate.net The reaction demonstrates broad functional group tolerability, making it a versatile tool for the preparation of a variety of substituted derivatives. researchgate.net Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the related addition of ynamides to ketones, leading to functionalized tertiary-type β-hydroxyl carboxamides. nih.govacs.org

Ring-closing yne-carbonyl metathesis of ynamides has also been developed as a methodology for the construction of carbocycles. acs.orgresearchgate.netcapes.gov.br This acid-catalyzed reaction provides a pathway to various ring systems, highlighting the versatility of ynamides as precursors in cyclization reactions. acs.orgresearchgate.netcapes.gov.br

Preparation of Functionally Substituted Ethylidenecyclobutane Derivatives

The ability to introduce functional groups onto the ethylidenecyclobutane scaffold is crucial for its application in the synthesis of more complex molecules. The aforementioned Lewis acid-catalyzed yne-carbonyl metathesis of ynamides and cyclobutanones stands out as a powerful method for generating functionalized alkylidenecyclobutanes directly. researchgate.net This reaction allows for the incorporation of an imide group, which can serve as a handle for further synthetic transformations. researchgate.net

The synthesis of functionalized tertiary-type β-hydroxyl carboxamides through the Sc(OTf)₃-catalyzed addition of ynamides and ketones also provides access to precursors for substituted cyclobutane systems. nih.govacs.org The resulting products contain hydroxyl and amide functionalities that can be further manipulated.

Additionally, the development of methods for the diastereoselective synthesis of trisubstituted olefins, such as through a silicon-tether ring-closing metathesis strategy, offers potential routes to functionalized ethylidenecyclobutanes. rsc.orgresearchgate.net While not directly applied to ethylidenecyclobutane in the cited literature, these strategies for controlling olefin geometry are relevant to the synthesis of specifically substituted derivatives. The regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins via the metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols further demonstrates the utility of ynamides in constructing complex, functionalized ring systems. nih.gov

Reaction Mechanisms and Kinetic Studies of Ethylidenecyclobutane

Thermal Rearrangements and Isomerizations

Under thermal conditions, ethylidenecyclobutane undergoes several rearrangements and isomerizations, primarily involving the shifting of double bonds and the opening of the cyclobutane (B1203170) ring. These reactions are often reversible and compete with other decomposition pathways.

In the temperature range of 310–424 °C, ethylidenecyclobutane undergoes a reversible and homogeneous unimolecular isomerization to 2-methylmethylenecyclobutane. rsc.org This process involves the migration of the exocyclic double bond into the four-membered ring, a common feature in the thermal chemistry of methylenecyclobutanes.

The mechanism for the formation of all products from the thermal reactions of ethylidenecyclobutane is thought to proceed through the formation of a diradical intermediate. rsc.org This intermediate is formed by the fission of an allylic bond within the methylenecyclobutane (B73084) structure. Once formed, this diradical can undergo several transformations: it can recyclize, undergo an intramolecular hydrogen transfer, or decompose into smaller fragments. rsc.org The concept of diradical intermediates is a cornerstone in explaining the products of many thermal rearrangements of small ring compounds. thieme-connect.dersc.org The stability and subsequent reaction pathways of these diradicals are influenced by factors such as the substitution pattern on the ring. beilstein-journals.org

The kinetics of the gas-phase reactions of ethylidenecyclobutane have been studied in detail. The unimolecular isomerization to 2-methylmethylenecyclobutane is characterized by specific rate constants and activation energies.

Below is a table summarizing the kinetic parameters for the primary isomerization and competing reactions of ethylidenecyclobutane in the gas phase. rsc.org

| Reaction | Arrhenius A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| Ethylidenecyclobutane → 2-Methylmethylenecyclobutane | 10¹³⁹² ± ⁰³⁶ | 49.28 ± 1.0 |

| 2-Methylmethylenecyclobutane → Ethylidenecyclobutane | 10¹³⁶⁸ ± ⁰³⁶ | 48.89 ± 1.0 |

| Ethylidenecyclobutane → 2-Ethylbuta-1,3-diene | 10¹³⁰⁸ ± ¹⁶⁴ | 54.65 ± 4.78 |

| Ethylidenecyclobutane → Ethylene (B1197577) + Buta-1,2-diene | 10¹⁵²⁵ ± ¹³³ | 61.68 ± 0.97 |

| Ethylidenecyclobutane → Propene + Allene | 10¹⁴⁶⁹ ± ⁰⁹³ | 62.63 ± 2.85 |

Table 1: Kinetic Parameters for the Gas-Phase Reactions of Ethylidenecyclobutane.

Ring-Opening and Fragmentation Pathways

Alongside isomerization, ethylidenecyclobutane can undergo ring-opening and fragmentation, leading to the formation of various acyclic products. These pathways become more significant at higher temperatures.

A key ring-opening pathway for ethylidenecyclobutane results in the formation of diene products. Specifically, 2-ethylbuta-1,3-diene is formed as a product of the thermal reaction. rsc.org The formation of conjugated dienes is a common outcome in the pyrolysis of cyclobutane derivatives. nih.gov

The thermal decomposition of ethylidenecyclobutane is characterized by several competing reaction mechanisms, which dictate the final product distribution. In addition to the isomerization to 2-methylmethylenecyclobutane and the formation of 2-ethylbuta-1,3-diene, other fragmentation pathways yield smaller molecules. These include the formation of ethylene and buta-1,2-diene, as well as propene and allene. rsc.org The relative yields of these products are dependent on the reaction conditions, such as temperature and pressure. The study of product distribution provides valuable insights into the branching ratios of the different reaction channels originating from the common diradical intermediate. researchgate.net

Electrophilic and Nucleophilic Addition Reactions

The exocyclic double bond in ethylidenecyclobutane is a region of high electron density, making it susceptible to attack by electrophiles. Nucleophilic addition is less common and typically requires the double bond to be activated by an electron-withdrawing group, which is not present in ethylidenecyclobutane itself. However, nucleophilic attack can occur on an intermediate formed during an electrophilic addition.

Mechanistic Investigations of Addition to the Exocyclic Double Bond

The addition of electrophiles to the double bond of ethylidenecyclobutane is expected to proceed through a carbocation intermediate. The stability of this intermediate plays a crucial role in determining the reaction's outcome.

Electrophilic Addition of Hydrogen Halides (HX)

The reaction is initiated by the attack of the electron-rich double bond on the electrophilic hydrogen of the hydrogen halide. This results in the formation of a carbocation intermediate. There are two possible carbocations that can be formed: a tertiary carbocation and a secondary carbocation.

According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. masterorganicchemistry.com In the case of ethylidenecyclobutane, the proton will add to the terminal carbon of the ethylidene group, leading to the formation of the more stable tertiary carbocation on the cyclobutane ring. The subsequent attack of the halide ion (X⁻) on this carbocation yields the major product. libretexts.org The reaction is not expected to be stereoselective as the halide can attack the planar carbocation from either face. libretexts.org

Hydroboration-Oxidation

Epoxidation

Epoxidation of ethylidenecyclobutane with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form an epoxide. The reaction is a concerted syn-addition of an oxygen atom to the double bond. saskoer.ca This means that both C-O bonds are formed on the same face of the double bond. saskoer.ca Due to the planar nature of the double bond, the peroxy acid can attack from either the top or bottom face, leading to a racemic mixture of enantiomeric epoxides.

Halogenation (Addition of X₂)

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity and stereoselectivity of addition reactions to ethylidenecyclobutane are governed by the nature of the reagent and the mechanism of the reaction.

Regioselectivity refers to the preferential formation of one constitutional isomer over another.

Markovnikov Addition: In reactions like the addition of HX, the electrophile (H⁺) adds to the less substituted carbon, leading to the more stable carbocation and the formation of the Markovnikov product. libretexts.orgleah4sci.comlibretexts.orgleah4sci.com

Anti-Markovnikov Addition: In hydroboration-oxidation, the addition of the boron-hydrogen bond is sterically controlled, leading to the anti-Markovnikov product where the hydroxyl group is on the less substituted carbon. libretexts.orgyoutube.commasterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another.

Syn-Addition: Both new bonds are formed on the same face of the double bond. This is characteristic of hydroboration and epoxidation. masterorganicchemistry.comlibretexts.orgyoutube.comsaskoer.ca

Anti-Addition: The two new bonds are formed on opposite faces of the double bond. This is observed in the halogenation of alkenes. libretexts.orglibretexts.org

Table of Expected Products for Addition Reactions to Ethylidenecyclobutane

| Reaction | Reagents | Major Product(s) | Regioselectivity | Stereoselectivity |

| Hydrohalogenation | HBr | 1-bromo-1-ethylcyclobutane | Markovnikov | Not stereoselective |

| Hydroboration-Oxidation | 1. BH₃, THF 2. H₂O₂, NaOH | (1-cyclobutylethyl)methanol | Anti-Markovnikov | Syn-addition |

| Epoxidation | m-CPBA | 1-ethyl-1,2-epoxycyclobutane | N/A | Syn-addition |

| Halogenation | Br₂ | trans-1,2-dibromo-1-ethylcyclobutane | N/A | Anti-addition |

Advanced Spectroscopic Characterization Techniques in Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For ethylidenecyclobutane, ¹H and ¹³C NMR provide detailed information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of ethylidenecyclobutane displays distinct signals corresponding to the different types of protons in the molecule. The vinyl proton on the exocyclic double bond typically appears in the downfield region of the spectrum, influenced by the electron-withdrawing nature of the double bond. The allylic protons on the cyclobutane (B1203170) ring also show characteristic shifts. The remaining methylene (B1212753) protons of the cyclobutane ring produce complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The two sp²-hybridized carbons of the ethylidene group are readily identified by their characteristic chemical shifts in the olefinic region. The sp³-hybridized carbons of the cyclobutane ring appear at higher field strengths. The chemical shifts of these carbons can be influenced by ring strain and substitution effects.

Interactive Data Table: Representative NMR Data for a Substituted Ethylidenecyclobutane Derivative

Below is a table with representative ¹H and ¹³C NMR data for a related compound, (3-ethyl-3-methylcyclobut-1-enyl)benzene, which illustrates the typical chemical shift ranges for similar structural motifs. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=CH | 5.76 (t, J = 1.4 Hz, 1H) | 123.1 |

| Aromatic CH | 7.09-7.24 (m, 5H) | 128.5, 128.6 |

| Ring CH₂ | 2.24 (dt, J₁ = 1.1 Hz, J₂ = 8.0 Hz, 2H), 2.68 (t, J = 8.0 Hz, 2H) | 32.7, 32.9, 33.5 |

| Ethyl CH₂ | 1.37 (dq, J₁ = 1.6 Hz, J₂ = 7.6 Hz, 2H) | 39.1 |

| Ethyl CH₃ | 0.79 (t, J = 7.4 Hz, 3H) | 10.3 |

| Methyl CH₃ | - | 23.9 |

| Quaternary C | - | 43.3, 136.2, 142.6, 146.2 |

Infrared (IR) and Raman Spectroscopy in Vibrational Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ifo.lviv.uauh.edu These methods are instrumental in identifying functional groups and providing insights into molecular structure and conformation. youtube.comcompoundchem.com

Infrared (IR) Spectroscopy: The IR spectrum of ethylidenecyclobutane is characterized by several key absorption bands. The C-H stretching vibrations of the sp²-hybridized carbons of the ethylidene group are typically observed above 3000 cm⁻¹. The C=C stretching vibration of the exocyclic double bond gives rise to a characteristic absorption band in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp³-hybridized carbons of the cyclobutane ring appear just below 3000 cm⁻¹. The "fingerprint region" of the spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions arising from various bending, rocking, and twisting vibrations of the molecule, which are unique to its structure. docbrown.info For instance, the CH₂ scissoring and wagging vibrations, as well as ring deformation modes, can be found in this region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ustc.edu.cnrsc.org The C=C stretching vibration in ethylidenecyclobutane, being a relatively non-polar bond, often produces a strong signal in the Raman spectrum. Symmetric vibrations, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. This allows for a more complete vibrational analysis of the molecule. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's structure and bonding. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Ethylidenecyclobutane

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| =C-H Stretch | > 3000 |

| C-H Stretch (ring) | ~2850-2960 |

| C=C Stretch | ~1640-1680 |

| CH₂ Scissoring | ~1450 |

| Ring Puckering/Deformation | Fingerprint Region (<1500) |

Mass Spectrometry (MS) in Reaction Product Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. libretexts.orgrsc.org

In the mass spectrum of ethylidenecyclobutane, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (82.14 g/mol ). nih.govnist.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of different parts of the molecule and the pathways through which it breaks apart upon ionization. youtube.com

Common fragmentation pathways for alkenes often involve cleavage of the C-C bond beta to the double bond, leading to the formation of stable allylic carbocations. For ethylidenecyclobutane, a prominent fragmentation pathway could involve the loss of a methyl group (CH₃•) to form a stable [M-15]⁺ ion. Another possible fragmentation is the loss of an ethyl group (C₂H₅•), resulting in an [M-29]⁺ ion. The cyclobutane ring can also undergo ring-opening and subsequent fragmentation, leading to a variety of smaller fragment ions. The relative intensities of these fragment ions can provide clues about the structure of the original molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. rsc.org

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) in Decomposition Pathway Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a technique used to analyze the thermal decomposition products of a substance. researchgate.netchromatographyonline.com This method is particularly useful for studying the thermal stability and decomposition pathways of compounds like ethylidenecyclobutane. researchgate.netunibo.it

In a Py-GC/MS experiment, a small sample of ethylidenecyclobutane is rapidly heated to a high temperature in an inert atmosphere. The molecule fragments into smaller, more volatile products. These pyrolysis products are then separated by gas chromatography and identified by mass spectrometry.

The analysis of the pyrolysis products of ethylidenecyclobutane can reveal important information about its thermal decomposition mechanism. For example, the presence of smaller alkenes and dienes would suggest that the decomposition involves the cleavage of C-C bonds within the cyclobutane ring and the ethylidene group. The identification of isomeric products could indicate that rearrangement reactions occur at high temperatures. By studying the distribution of pyrolysis products as a function of temperature, it is possible to gain insights into the kinetics and thermodynamics of the decomposition process. This information is crucial for understanding the high-temperature chemistry of ethylidenecyclobutane and related compounds.

Theoretical and Computational Chemistry of Ethylidenecyclobutane

Ab Initio Calculations for Conformational Analysis and Structural Parameters

Ab initio (from first principles) calculations solve the electronic Schrödinger equation without empirical data, providing highly accurate molecular structures and energies. For ethylidenecyclobutane, these calculations are crucial for understanding the conformation of the strained four-membered ring.

The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain from eclipsing hydrogen atoms. dalalinstitute.com This puckering is a key structural feature. High-level ab initio studies on the parent cyclobutane molecule, which serves as a model for the ring system in ethylidenecyclobutane, have precisely characterized this phenomenon. Calculations show a significant coupling between the ring-puckering and CH₂-rocking motions. nih.gov The molecule rapidly inverts between two equivalent puckered conformations through a planar transition state. The energy required for this inversion is known as the inversion barrier. nih.gov

The presence of the ethylidene group is expected to influence the puckering potential of the cyclobutane ring in ethylidenecyclobutane, but the fundamental puckered nature of the ring remains. Ab initio methods are used to calculate key structural parameters such as bond lengths, bond angles, and the dihedral angle of puckering.

Table 1: Representative Ab Initio Structural Parameters for the Cyclobutane Ring

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| θeq | Equilibrium puckering angle | 29.59° | nih.gov |

| Inversion Barrier | Energy barrier for ring inversion | 482 cm-1 (1.38 kcal/mol) | nih.gov |

| r(C-C) | Carbon-carbon bond length | 1.554 Å |

Note: Data presented is for the parent cyclobutane molecule as a reference for the ethylidenecyclobutane ring system.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying reaction mechanisms. DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Experimental studies have shown that in the gas phase at high temperatures (310–424 °C), ethylidenecyclobutane undergoes two main types of reactions: a reversible unimolecular isomerization to 2-methylmethylenecyclobutane and slower decomposition reactions yielding products like 2-ethylbuta-1,3-diene, ethylene (B1197577), and buta-1,2-diene. rsc.org The proposed mechanism for these transformations involves the formation of a diradical intermediate. rsc.org

DFT studies can rigorously investigate this proposed mechanism. The process involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (ethylidenecyclobutane), products, and any proposed intermediates (e.g., the diradical).

Transition State (TS) Search: Locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. For the isomerization of ethylidenecyclobutane, a transition state for the ring-opening to the diradical intermediate would be sought.

Frequency Calculations: Confirming the nature of the optimized structures. A stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path downhill from the transition state to confirm that it connects the intended reactant and product.

By calculating the Gibbs free energies of all species, a complete reaction energy profile can be constructed, providing the activation energies (ΔG‡) for each step.

Table 2: Illustrative DFT Data for a Hypothetical Reaction Step

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant | Ethylidenecyclobutane | 0.0 |

| TS1 | Transition state for ring-opening | ΔG‡forward |

| Intermediate | Diradical species | ΔGintermediate |

| TS2 | Transition state for product formation | ΔG‡reverse |

Molecular Dynamics Simulations of Ethylidenecyclobutane Reactivity

While DFT calculations investigate static points on a potential energy surface, molecular dynamics (MD) simulations model the explicit motion of atoms over time. Reactive MD simulations use force fields that can describe bond breaking and formation, allowing for the direct observation of chemical reaction pathways.

An MD simulation of ethylidenecyclobutane's thermal decomposition would involve:

Constructing a simulation box containing one or more ethylidenecyclobutane molecules.

Assigning initial velocities to the atoms corresponding to a high temperature, mirroring experimental conditions.

Solving Newton's equations of motion iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

By analyzing these trajectories, researchers can observe the sequence of events during a reaction: bond stretching, bond breaking, the formation of transient intermediates, and the eventual formation of products. mdpi.com This method provides a dynamic picture of the reaction mechanism, complementing the static view from DFT. Quantum-based molecular dynamics (QMD) can offer even greater accuracy by calculating forces from electronic structure theory at each step of the simulation, though at a much higher computational cost. chemrxiv.orgchemrxiv.org While a powerful technique, specific reactive MD simulation studies focused solely on ethylidenecyclobutane are not widely found in the literature.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule governs its reactivity. Computational methods are used to analyze the distribution of electrons in molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile).

LUMO: Represents the lowest-energy empty orbital and is associated with the molecule's ability to act as an electron acceptor (an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of chemical reactivity. nih.gov A small gap suggests that the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.bamdpi.com For ethylidenecyclobutane, the combination of ring strain and the π-bond of the exocyclic double bond influences the energies of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 3: Key Electronic Properties and Global Reactivity Descriptors

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance of the molecule to a change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / η | The inverse of hardness; a measure of reactivity. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability of the molecule to attract electrons. |

These computational analyses provide a comprehensive theoretical framework for understanding the structure, conformational dynamics, reaction mechanisms, and inherent reactivity of ethylidenecyclobutane.

Catalytic Transformations Involving Ethylidenecyclobutane

Heterogeneous Catalytic Hydrogenation and Selectivity

Heterogeneous catalytic hydrogenation is a fundamental process for the saturation of unsaturated bonds. In the case of ethylidenecyclobutane, the reaction can proceed through different pathways, leading to a variety of products. The selectivity of this process is highly dependent on the catalyst design and the reaction conditions.

The choice of catalyst is paramount in directing the outcome of the hydrogenation of ethylidenecyclobutane. Catalysts for this purpose are typically composed of a catalytically active metal, often from Group VIII of the periodic table, dispersed on a solid support. nih.gov

Active Metals: Metals such as palladium (Pd), platinum (Pt), nickel (Ni), rhodium (Rh), and ruthenium (Ru) are commonly employed for their high catalytic activity in hydrogenation reactions. nih.govyoutube.com The selection of the metal can influence both the rate and the selectivity of the reaction.

Catalyst Modifiers: The addition of promoters or the treatment of the catalyst with certain compounds can further tune its selectivity. For example, treating a catalyst support with a chlorine-containing compound can modify its properties. google.com

The design of these catalysts often involves a multi-step preparation process that can include impregnation of the support with metal salts, followed by calcination and reduction steps to form the active metallic nanoparticles. matec-conferences.org

Table 1: Common Components in Heterogeneous Hydrogenation Catalysts

| Component | Examples | Role |

| Active Metal | Pd, Pt, Ni, Rh, Ru nih.govyoutube.com | Provides the active sites for hydrogen activation and alkene adsorption. |

| Support | Activated Carbon, Alumina, Silica, Zeolites nih.govgoogle.com | Disperses the active metal, increases surface area, and can influence reactivity. |

| Modifiers | Chlorine compounds google.com | Can alter the electronic properties and selectivity of the catalyst. |

The distribution of products from the hydrogenation of ethylidenecyclobutane is not only determined by the catalyst but is also strongly influenced by the reaction conditions.

Temperature: Temperature has a significant effect on the reaction rate and selectivity. Generally, increasing the temperature increases the reaction rate. youtube.com However, excessively high temperatures can lead to undesirable side reactions, such as ring opening or isomerization of the cyclobutane (B1203170) ring, and can also promote deeper hydrogenation than desired.

Pressure: Hydrogen pressure is another critical parameter. An increase in pressure typically enhances the rate of hydrogenation. youtube.com The effect of pressure on selectivity can be complex and depends on the specific catalyst and substrate.

Solvent: The choice of solvent can also play a role in the reaction outcome. Solvents can influence the solubility of the reactants and the interaction of the substrate with the catalyst surface. Common solvents in hydrogenation reactions include alcohols and non-polar organic solvents. youtube.com

The interplay of these factors determines the final product mixture, which can include ethylcyclobutane (B8812579) (from the saturation of the double bond) and various ring-opened products. Achieving high selectivity towards a single product requires careful optimization of both the catalyst and the reaction conditions.

Catalytic Pyrolysis and Bio-Oil Upgrading Context

Catalytic pyrolysis is a process that involves the thermal decomposition of organic materials in the presence of a catalyst. This technology is particularly relevant in the context of biomass conversion to biofuels and chemicals. Ethylidenecyclobutane can be a component of bio-oil or a model compound used to understand the complex reactions occurring during bio-oil upgrading.

Polymers, major components of many waste streams, undergo degradation at elevated temperatures. uva.es This thermal degradation, or pyrolysis, breaks down the long polymer chains into a complex mixture of smaller molecules. nih.gov The composition of this mixture, often referred to as pyrolysis oil or bio-oil when derived from biomass, includes a wide variety of hydrocarbons and oxygenated compounds. researchgate.net

The degradation of certain polymers can lead to the formation of cyclic and unsaturated compounds. While direct evidence for the formation of ethylidenecyclobutane from specific common polymers is not extensively documented in the provided context, the general principles of polymer degradation suggest that complex cyclic structures can be formed through various cracking and rearrangement reactions. nih.govresearchgate.net The presence of such compounds in pyrolysis oils presents both challenges and opportunities for their subsequent upgrading.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them highly effective catalysts for a variety of hydrocarbon transformations. lidsen.comacademie-sciences.fr In the context of bio-oil upgrading, zeolites are used to convert the complex mixture of oxygenated compounds into more valuable hydrocarbons, such as gasoline, diesel, and aromatic compounds. lidsen.com

Catalytic Cracking: The acidic sites within zeolites can catalyze the cracking of large hydrocarbon molecules into smaller, more useful ones. matec-conferences.org

Isomerization and Aromatization: Zeolites can also promote isomerization reactions, converting linear alkanes into branched isomers, which improves the octane (B31449) number of gasoline. lidsen.com Furthermore, they can facilitate aromatization reactions, converting aliphatic hydrocarbons into aromatic compounds. matec-conferences.org

Shape Selectivity: The pore structure of zeolites can impart shape selectivity, controlling which molecules can enter the pores and react at the active sites, and which products can diffuse out. This can be used to control the product distribution. academie-sciences.fr

Zeolites like ZSM-5, BEA, and Y-zeolite are commonly used in these applications. lidsen.comsemanticscholar.org The modification of zeolites with metals such as zinc, manganese, or cobalt can further enhance their catalytic activity and selectivity for specific reactions. matec-conferences.org For instance, the conversion of light hydrocarbons over modified ZSM-5 catalysts can be tuned by adjusting the reaction temperature, with higher temperatures favoring the formation of aromatic hydrocarbons, but also increasing the production of light gases like methane (B114726) and ethane. matec-conferences.org

Table 2: Examples of Zeolite Catalysts and Their Applications in Hydrocarbon Processing

| Zeolite Type | Modifiers | Application | Reference |

| ZSM-5, BEA, Y-zeolite | - | Alkylation, Isomerization, Cracking | lidsen.comsemanticscholar.org |

| ZSM-5 | Zn, Mn, Co, La | Processing of light hydrocarbons | matec-conferences.org |

Metal-Catalyzed Cycloaddition Reactions of Related Systems

While specific examples of metal-catalyzed cycloaddition reactions involving ethylidenecyclobutane itself are not detailed in the provided search results, the principles can be inferred from related systems, such as vinylcyclopropanes and cyclobutenediones. nih.govmdpi.com These reactions are powerful tools for the construction of complex cyclic and polycyclic molecules.

Transition metals like palladium, rhodium, nickel, and cobalt are often used to catalyze these transformations. nih.govnih.gov The mechanism of these reactions can vary, but they often involve the activation of a strained ring or an unsaturated bond by the metal catalyst.

In reactions involving vinylcyclopropanes, the metal catalyst can promote the cleavage of a carbon-carbon bond within the strained three-membered ring, leading to the formation of a reactive intermediate that can then participate in a cycloaddition with another molecule. nih.gov Similarly, silver catalysts have been shown to mediate the decarbonylative [3+2] cycloaddition of cyclobutenediones. mdpi.com

Lewis acid catalysis is another important strategy for promoting cycloaddition reactions. Chiral Lewis acids can be used to achieve enantioselective transformations, which are crucial for the synthesis of chiral molecules. nih.gov For example, cobalt(II) complexes with chiral ligands have been successfully employed in the enantioselective (3+3) cycloaddition of bicyclobutanes with nitrones. nih.gov The choice of both the metal and the ligand is critical for achieving high yield and enantioselectivity. nih.gov

These examples from related systems highlight the potential for developing novel metal-catalyzed cycloaddition reactions involving ethylidenecyclobutane, which could provide access to a wide range of complex molecular architectures.

Stereochemical Aspects of Ethylidenecyclobutane and Its Derivatives

Enantiomerism and Diastereomerism in Alkylidenecyclobutanes

Alkylidenecyclobutanes, including ethylidenecyclobutane, can exhibit both enantiomerism and diastereomerism depending on their substitution patterns. The source of chirality in these molecules can arise from stereogenic centers on the cyclobutane (B1203170) ring or from the geometric isomerism of the exocyclic double bond in conjunction with other stereocenters.

Enantiomers are non-superimposable mirror images of each other. For an alkylidenecyclobutane to be chiral and exist as a pair of enantiomers, it must lack a plane of symmetry. This can be achieved by introducing a substituent at a position on the cyclobutane ring that renders the molecule asymmetric. For instance, a substituent at the 2- or 3-position of the cyclobutane ring in ethylidenecyclobutane would create a chiral center.

Diastereomers are stereoisomers that are not mirror images of each other. In the context of alkylidenecyclobutanes, diastereomerism can arise in several ways:

Multiple Stereocenters: Molecules with two or more stereocenters can exist as diastereomers. For example, a 2,3-disubstituted ethylidenecyclobutane can have multiple diastereomeric forms (e.g., cis and trans isomers relative to the ring), each of which could also be chiral and exist as a pair of enantiomers.

E/Z Isomerism: The exocyclic double bond in substituted alkylidenecyclobutanes can lead to E and Z isomers. If the substituents on the double bond are different, these geometric isomers are also diastereomers. For ethylidenecyclobutane itself, the two groups on the exocyclic carbon are identical (two hydrogens on the methyl group), so E/Z isomerism is not possible. However, in a derivative where the ethylidene group is, for example, a 1-propenylidene group, E/Z isomerism would be possible. When combined with stereocenters on the ring, a complex set of diastereomers can be generated.

The relationship between different isomeric forms is critical in determining the properties and synthetic strategies for these compounds.

Stereoselective Reactions and Chiral Catalysis in Synthesis

The synthesis of stereochemically pure alkylidenecyclobutanes is a significant challenge in organic chemistry. Stereoselective reactions, often employing chiral catalysts, are instrumental in controlling the formation of specific enantiomers or diastereomers.

Diastereoselective Synthesis: The inherent strain and conformational constraints of the cyclobutane ring can be exploited to achieve high levels of diastereoselectivity in synthesis. For instance, the addition of reagents to a substituted cyclobutanone (B123998) can proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer of the resulting cyclobutanol, which can then be converted to the corresponding alkylidenecyclobutane.

One notable example is the highly diastereoselective strain-increase allylboration reaction, which provides rapid access to alkylidenecyclobutanes. This method involves the reaction of a substituted cyclobutanone with an allylboron reagent. The stereochemical outcome is dictated by the minimization of steric interactions in the transition state, leading to a high diastereomeric excess (d.e.).

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral alkylidenecyclobutane requires the use of chiral auxiliaries, chiral reagents, or, most efficiently, chiral catalysts. Asymmetric catalysis, particularly with transition metals complexed to chiral ligands, has emerged as a powerful tool. These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other, resulting in a high enantiomeric excess (e.e.).

While specific data for the enantioselective synthesis of a wide range of ethylidenecyclobutane derivatives is not extensively tabulated in readily available literature, the principles of asymmetric catalysis are broadly applicable. For example, asymmetric hydrogenation or hydrosilylation of a precursor with a prochiral double bond on the ring, catalyzed by a chiral rhodium or iridium complex, could be a viable route to enantiomerically enriched ethylidenecyclobutanes.

Thermal Epimerization Processes

Thermal epimerization is a process where the configuration at a stereocenter is inverted upon heating, leading to the formation of its epimer. In the context of substituted ethylidenecyclobutanes, this can lead to the interconversion of diastereomers.

The parent compound, ethylidenecyclobutane, undergoes a reversible homogeneous unimolecular isomerization in the gas phase at temperatures between 310–424 °C to form 2-methylmethylenecyclobutane. This process involves the cleavage of an allylic C-C bond to form a diradical intermediate, which can then recyclize.

For substituted ethylidenecyclobutanes, if a stereocenter is present on the ring, this reversible ring-opening and closing mechanism can lead to epimerization at that center. The rate of epimerization will be dependent on the temperature, the stability of the diradical intermediate, and the energy barriers for bond rotation in the intermediate.

The following table summarizes the kinetic parameters for the thermal isomerization of ethylidenecyclobutane:

These data indicate a significant energy barrier to isomerization, suggesting that the configurational stability of the cyclobutane ring in ethylidenecyclobutane is relatively high at moderate temperatures.

Configurational Stability and Isomerization Pathways

The configurational stability of ethylidenecyclobutane and its derivatives refers to their ability to resist isomerization under various conditions. This stability is influenced by both steric and electronic factors.

Isomerization Pathways: Besides the thermal isomerization to 2-methylmethylenecyclobutane, ethylidenecyclobutane can undergo other, slower competing thermal reactions at higher temperatures. These include fragmentation reactions leading to smaller molecules. The proposed mechanism for all these thermal reactions involves the formation of a diradical intermediate.

The primary isomerization pathways for ethylidenecyclobutane are:

Reversible Isomerization: The interconversion between ethylidenecyclobutane and 2-methylmethylenecyclobutane via a diradical intermediate.

Ring-Opening to Dienes: Formation of 2-ethylbuta-1,3-diene.

Fragmentation: Decomposition into ethylene (B1197577) and buta-1,2-diene, or propene and allene.

The relative rates of these pathways are dependent on the reaction temperature.

Configurational Stability of E/Z Isomers: For derivatives of ethylidenecyclobutane that can exist as E/Z isomers, the configurational stability of the double bond is generally high. The energy barrier for rotation around a carbon-carbon double bond is substantial, typically in the range of 40-60 kcal/mol. Therefore, the uncatalyzed interconversion of E and Z isomers of a substituted ethylidenecyclobutane would require significant energy input, such as high temperatures or photochemical conditions.

The relative thermodynamic stabilities of E and Z isomers are determined by steric interactions between the substituents on the double bond and the cyclobutane ring. Generally, the isomer with the larger groups on opposite sides of the double bond (E isomer) is thermodynamically more stable. However, the specific substitution pattern can influence this, and in some cases, the Z isomer may be favored. The E-Z naming system provides a rigorous method for designating the stereochemistry of these alkenes.

Ring Expansion and Contraction Reactions of Cyclobutane Systems

Carbocation Rearrangements and Ring Expansion

The presence of an exocyclic double bond on the cyclobutane (B1203170) ring makes ethylidenecyclobutane susceptible to electrophilic attack, typically initiating a cascade of rearrangements. Under acidic conditions, the protonation of the alkene is a key initiating step. This process leads to the formation of a tertiary carbocation adjacent to the ring.

This carbocation is not stable and is poised for rearrangement. libretexts.org The significant strain within the cyclobutane ring provides a strong thermodynamic incentive for ring expansion. masterorganicchemistry.com This occurs via a 1,2-alkyl shift, where a C-C bond from the ring migrates to the positively charged carbon. masterorganicchemistry.com This concerted process relieves the ring strain by transforming the unstable cyclobutylcarbinyl cation into a more stable tertiary cyclopentyl carbocation. masterorganicchemistry.comyoutube.com The driving force is substantial, as the rearrangement converts a high-strain four-membered ring into a lower-strain five-membered ring. libretexts.org Subsequent reaction with a nucleophile traps this expanded cation, yielding a substituted cyclopentane (B165970) derivative. This type of ring-expanding rearrangement is a common and predictable outcome for carbocations adjacent to strained rings. masterorganicchemistry.comlibretexts.org

Thermal and Photochemical Ring Contraction in Related Systems

While ring expansion is a common fate for ethylidenecyclobutane under cationic conditions, thermal and photochemical stimuli can lead to different transformations, including isomerization and fragmentation. In the gas phase at temperatures between 310–424 °C, ethylidenecyclobutane undergoes a reversible isomerization to form 2-methylmethylenecyclobutane. rsc.org At higher temperatures, it can decompose into smaller fragments like 2-ethylbuta-1,3-diene, ethylene (B1197577), buta-1,2-diene, propene, and allene. rsc.org The mechanism for these thermal reactions is believed to involve the fission of an allylic bond to form a diradical intermediate. rsc.org

While ring contraction of ethylidenecyclobutane itself is not a primary pathway, studies on related cyclic systems demonstrate the feasibility of such reactions under specific conditions. For instance, certain cyclic hydroxamic acid derivatives can undergo thermal or photochemical ring contraction. nih.gov These reactions, which may proceed through distinct mechanisms, provide a synthetic route to smaller ring systems and highlight the diverse reactivity of strained cyclic compounds. rsc.orgntu.ac.uk Photochemical [2+2] cycloreversion is another related process where a cyclobutane ring is cleaved back into two alkene fragments, a reaction that is typically thermally forbidden but photochemically allowed. acs.orgacs.org

Mechanistic Insights into Ring Strain Relief

The underlying principle governing the diverse reactivity of cyclobutane systems is the relief of ring strain. Cyclobutane possesses a significant strain energy of approximately 26 kcal/mol. wikipedia.org This instability arises from two main factors:

Angle Strain : The C-C-C bond angles in a puckered cyclobutane ring are about 88°, a major deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orglibretexts.org

Ring expansion to a cyclopentane system, which has a much lower ring strain of about 7 kcal/mol, is therefore a highly favorable process thermodynamically. wikipedia.org This relief of strain is the primary driving force for the carbocation-mediated rearrangements seen in ethylidenecyclobutane. libretexts.orgnih.gov Even in thermal reactions, the propensity to alleviate this inherent strain dictates the reaction pathways, whether through isomerization to a slightly more stable isomer or fragmentation into unstrained acyclic products. rsc.org The potential energy stored in the strained ring can be harnessed to drive these chemical transformations. wikipedia.org

Synthetic Utility of Ring Interconversions

The predictable rearrangements of cyclobutane derivatives make them valuable building blocks in organic synthesis. acs.org The facility with which they undergo selective bond cleavage due to ring strain is a key advantage. acs.org

Ring expansion reactions serve as a reliable method for constructing cyclopentane rings, which are ubiquitous structural motifs in many natural products and biologically active molecules. ugent.be By starting with a readily accessible cyclobutane derivative, chemists can use a carbocation-mediated ring expansion as a key step to build a more complex cyclopentane-containing target. libretexts.orgacs.org

Ring contraction, on the other hand, provides a strategic approach to synthesizing highly functionalized or strained smaller rings, such as cyclopropanes or other cyclobutanes, which may be challenging to construct through other methods. rsc.orgntu.ac.uk These contractive methods have been successfully applied in the total synthesis of complex natural products, demonstrating their strategic importance. rsc.orgntu.ac.uk The ability to interconvert ring sizes based on predictable mechanistic pathways provides chemists with a versatile tool for molecular design and construction.

Interactive Data Table: Reactions of Ethylidenecyclobutane and Related Systems

| Reaction Type | Reactant System | Conditions | Product Type(s) | Key Mechanistic Feature |

| Ring Expansion | Ethylidenecyclobutane | Acidic (H+) | Substituted Cyclopentane | Carbocation rearrangement driven by ring strain relief. masterorganicchemistry.com |

| Isomerization | Ethylidenecyclobutane | Thermal (310-424°C, gas phase) | 2-Methylmethylenecyclobutane | Reversible unimolecular reaction via a diradical intermediate. rsc.org |

| Fragmentation | Ethylidenecyclobutane | Thermal (>424°C, gas phase) | Dienes, Alkenes, Allenes | Decomposition via a diradical intermediate. rsc.org |

| Ring Contraction | Cyclic Hydroxamic Acid Derivatives | Thermal or Photochemical | Smaller Lactams | Rearrangement of in situ generated intermediates. nih.gov |

Advanced Applications and Emerging Research Directions

Role in Complex Molecule Synthesis as a Key Building Block

The cyclobutane (B1203170) motif is a recurring feature in a wide array of natural products, including complex terpenoids, alkaloids, and steroids, which often exhibit significant biological activities. researchgate.netrsc.org The construction of this strained four-membered ring is a synthetic challenge that, when overcome, provides a rigid scaffold for elaborating complex molecular architectures. researchgate.netnih.govresearchgate.net Ethylidenecyclobutane and its derivatives are pivotal building blocks in strategies aimed at synthesizing these molecules. rsc.org

The primary method for forging the cyclobutane core is the [2+2] cycloaddition reaction. nih.govkib.ac.cnrsc.org Recent advances have focused on intramolecular [2+2] cycloadditions of allenes with alkenes, which can generate the ethylidenecyclobutane skeleton with high levels of stereocontrol. For instance, in the asymmetric total synthesis of (+)-hippolide J, a key step involved a Lewis acid-catalyzed intramolecular [2+2] cycloaddition of an allene-alkene precursor to form a bicyclic system containing the core ethylidenecyclobutane structure. researchgate.net This strategic use of cycloaddition underscores the importance of the ethylidenecyclobutane framework in simplifying the synthetic pathway to complex, biologically active natural products. rsc.orgnih.gove-bookshelf.dechemrxiv.org

Application in Materials Science and Polymer Chemistry

The rigid and puckered three-dimensional structure of the cyclobutane ring offers unique properties when incorporated into polymer backbones, making it an attractive target for materials scientists. nih.govresearchgate.net

Cyclobutane-containing building blocks are valuable as monomers because they can impart a semi-rigid character to polymers, creating materials with properties that are intermediate between those derived from flexible aliphatic chains and rigid aromatic rings. und.edu A prominent strategy involves the [2+2] photocycloaddition of diolefinic monomers to create linear polymers containing cyclobutane rings in the backbone. nih.govresearchgate.net

For example, cyclobutane diacids (CBDAs) and cyclobutane diols (CBDOs), synthesized via the photodimerization of precursors like cinnamic acids, serve as versatile building blocks for novel polyesters and other condensation polymers. und.edu These materials often exhibit high thermal stability and desirable mechanical properties. Similarly, benzocyclobutene (BCB) is a synthon that can undergo thermal ring-opening and polymerization to produce thermosetting resins with low dielectric constants and good hydrophobicity, making them suitable for applications in microelectronics. researchgate.net The development of polymers from such monomers is a growing field, aiming to create novel materials, including potential replacements for bisphenol A (BPA). und.edu

| Monomer Type | Polymerization Method | Key Properties of Resulting Polymer | Potential Applications |

| Cyclobutane Diacids/Diols | Condensation Polymerization | Semi-rigid, thermally stable | Engineering thermoplastics, BPA replacements und.edu |

| p-Phenylenediacrylates | Visible-Light [2+2] Photopolymerization | High molecular weight, good solubility | Advanced functional materials, post-polymerization modification researchgate.net |

| Benzocyclobutene (BCB) | Thermal Ring-Opening Polymerization | High thermal stability, low dielectric constant, hydrophobicity | Microelectronic encapsulation materials researchgate.net |

The study of elastomer degradation is critical for improving the lifespan and reliability of rubber materials. While ethylidenecyclobutane is not commonly cited as a direct and major product of bulk elastomer degradation, the underlying reactions—cyclization and chain scission—are fundamental to these pathways. marquette.eduejosdr.com

During the thermal degradation of elastomers like polybutadiene (B167195) (PBD) and butyl rubber (a copolymer of isobutylene (B52900) and isoprene), a complex series of reactions occurs. researchgate.netosti.gov At lower temperatures (below 250-300°C), the dominant processes in PBD are cyclization, cross-linking, and isomerization, which occur without significant depolymerization. researchgate.netkpi.ua At higher temperatures, radical-induced chain scission leads to the formation of a variety of volatile and non-volatile products, including cyclic compounds and, eventually, aromatic structures. kpi.uaresearchgate.net The pyrolysis of butyl rubber proceeds via homolytic cleavage of the polymer backbone, releasing oligomers of its constituent monomers, primarily 2-methylpropene. dtic.mil

A modern approach to understanding polymer degradation involves the use of mechanophores—specific molecular units that are designed to undergo a controlled chemical transformation in response to mechanical stress. Cyclobutane cores are used as mechanophores in polymers, where the [2+2] cycloreversion can be triggered by force, providing precise insights into how mechanical strain leads to bond breaking and material failure. duke.edu This research helps in designing more durable and potentially self-healing materials.

Development of Novel Reaction Methodologies

The synthesis of the ethylidenecyclobutane core and related four-membered rings has driven the development of novel and efficient reaction methodologies, primarily centered on the [2+2] cycloaddition. organicreactions.org Advances in this area have expanded the scope and applicability of these reactions in organic synthesis. nih.govkib.ac.cnnumberanalytics.com

Thermal Cycloaddition: This classic method involves the dimerization of alkenes under heat and pressure. While often requiring harsh conditions, the reaction is highly effective for certain substrates, particularly fluorinated alkenes, which can dimerize readily. organicreactions.org

Photochemical Cycloaddition: The use of ultraviolet or visible light, often in the presence of a photosensitizer, is a powerful and common method for inducing [2+2] cycloadditions. acs.org This technique can be applied to a wide range of substrates in solution or the solid state and is a key strategy for producing cyclobutane-containing polymers and natural product precursors. nih.govresearchgate.net

Metal-Catalyzed Cycloaddition: Transition metal catalysis has emerged as a state-of-the-art method for promoting [2+2] cycloadditions under mild conditions with high selectivity. Catalysts based on iron, copper, and bismuth, for example, have been successfully used in the cycloaddition of allenes and alkenes to furnish complex cyclobutane structures, a key transformation in several total syntheses. nih.govresearchgate.net

| Methodology | Typical Conditions | Key Features | Reference |

| Thermal | High temperature and pressure | Effective for activated (e.g., fluorinated) alkenes. | organicreactions.org |

| Photochemical | UV or visible light, often with a sensitizer | Broad substrate scope, applicable to polymer synthesis, can be highly stereoselective in crystals. | acs.org |

| Metal-Catalyzed | Transition metal catalyst (e.g., Fe, Cu, Bi) | Mild conditions, high regio- and stereoselectivity, valuable for complex synthesis. | nih.govresearchgate.net |

Future Perspectives in Ethylidenecyclobutane Research

The research landscape for ethylidenecyclobutane and related cyclobutane derivatives is expanding, with significant future potential in several key areas.

Medicinal Chemistry : The concept of "escaping flatland" in drug design has spurred interest in three-dimensional molecular scaffolds. researchgate.net The rigid, puckered structure of the cyclobutane ring makes it an ideal isostere for aromatic rings or a conformationally restricted linker, helping to improve the pharmacological properties of drug candidates. researchgate.netnih.gov

Sustainable Materials : There is a growing emphasis on creating polymers from renewable resources. The synthesis of cyclobutane-based monomers, such as diacids derived from bio-based sorbic acid via photocycloaddition, represents a promising avenue for producing sustainable and high-performance polymers. und.edu

Mechanochemistry and Smart Materials : The use of cyclobutane units as mechanophores is a frontier in materials science. duke.edu Future research will likely focus on harnessing their stress-responsive bond cleavage to create materials that can signal damage, change properties on demand, or exhibit self-healing capabilities.

Catalysis and Synthesis : The continued development of novel catalytic systems for [2+2] cycloadditions remains a priority. The goal is to achieve even greater efficiency, selectivity, and substrate scope, enabling the synthesis of increasingly complex and functionalized cyclobutane derivatives for all the applications mentioned above. nih.govnumberanalytics.com

Q & A

Q. How can machine learning models predict novel ethylidenecyclobutane derivatives with tailored photophysical properties?

- Methodological Answer : Train models on datasets of UV-Vis spectra and quantum yields. Use descriptors like HOMO-LUMO gaps and dipole moments. Validate predictions via synthesis and transient absorption spectroscopy .

Data Analysis and Contradiction Resolution

- Handling conflicting stability data : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels). Apply multivariate analysis (PCA) to identify confounding variables .

- Addressing reproducibility issues : Share raw data and protocols via FAIR principles (Findable, Accessible, Interoperable, Reusable). Use blockchain-enabled lab notebooks for traceability .

Tables for Key Data

| Property | Experimental Value | Computational Value | Discrepancy Analysis |

|---|---|---|---|

| ΔHf (kJ/mol) | 98.3 ± 2.1 | 102.5 ± 1.8 | Solvent effects in DFT |

| C=C Stretching (cm⁻¹) | 1645 | 1639 | Anharmonicity correction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.